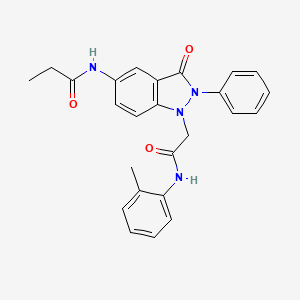
N-(3-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C25H24N4O3. It likely contains a heterocyclic indazole core, which is a common feature in a variety of natural products and medicinal agents .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been studied extensively for their various biological activities .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
A study reported the synthesis of a compound closely related to N-(3-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide and tested its antioxidant ability. It was found to have a 1.5-fold higher antioxidant capacity compared to the control, butylated hydroxytoluene, as assessed by a Ferric reducing antioxidant power assay (Šermukšnytė et al., 2022).
Antimicrobial Activity
Another compound structurally similar to N-(3-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide demonstrated significant antimicrobial activity. Studies showed that these types of compounds can inhibit a variety of bacterial strains and fungal species, showing potential as antibacterial and antifungal agents (Helal et al., 2013).
Biological Assessment
In a study focusing on microwave-assisted synthesis of derivatives related to N-(3-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide, the compounds were evaluated for their biological properties. The assessment included antimicrobial activity against several bacterial strains and fungal species, with some derivatives showing high inhibitory effects (Ghazzali et al., 2012).
Anticancer Potential
Research on related triazole derivatives, which share a structural similarity to N-(3-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide, has shown cytotoxicity against human melanoma, breast cancer, and pancreatic carcinoma cell lines. These findings suggest potential applications in cancer research and therapy (Šermukšnytė et al., 2022).
Structural and Chemical Analysis
A study involving the synthesis and crystal structure analysis of a compound analogous to N-(3-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide has contributed valuable information regarding its molecular structure, which is crucial for understanding its biological activity and potential applications (Marjani, 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[1-[2-(2-methylanilino)-2-oxoethyl]-3-oxo-2-phenylindazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-3-23(30)26-18-13-14-22-20(15-18)25(32)29(19-10-5-4-6-11-19)28(22)16-24(31)27-21-12-8-7-9-17(21)2/h4-15H,3,16H2,1-2H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRBRJJXSRUCNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(N(C2=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

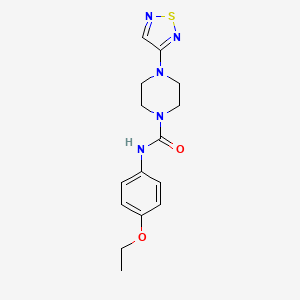
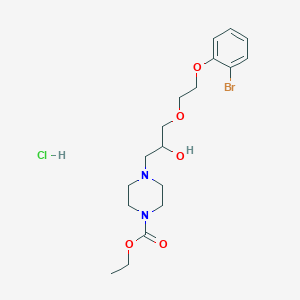
![4-(4-hydroxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2632779.png)
![N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2,3-dicarboxamide](/img/structure/B2632780.png)
![4-((6-((4-(tert-butyl)benzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2632782.png)
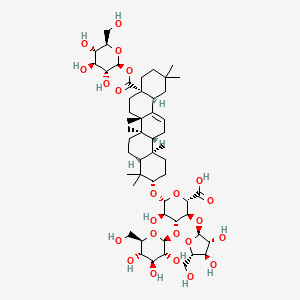

![3-chloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propanamide](/img/structure/B2632785.png)
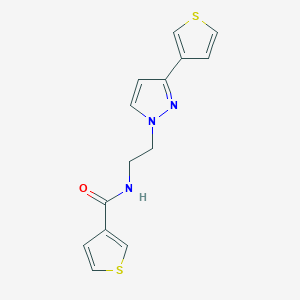
![N-[(E)-1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide](/img/structure/B2632787.png)


![8-Ethyl-3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2632791.png)
![1-Benzyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2632793.png)